molecular formula C18H25N5O3 B6775285 N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide

Cat. No.: B6775285
M. Wt: 359.4 g/mol
InChI Key: IKOARFSBKPTNLE-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolo[1,5-b]pyridazine core, which is known for its biological activity, making it a candidate for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-2-26-14-10-18(11-14,22-6-8-25-9-7-22)13-19-17(24)15-12-21-23-16(15)4-3-5-20-23/h3-5,12,14H,2,6-11,13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOARFSBKPTNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)(CNC(=O)C2=C3C=CC=NN3N=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-b]pyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and pyridazine precursors under acidic or basic conditions.

    Introduction of the cyclobutyl group: This step often involves the use of cyclobutyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the morpholine ring: This is typically done through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

    Ethoxylation: The ethoxy group is introduced via an alkylation reaction using ethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-b]pyridazine derivatives: These compounds share the core structure and may have similar biological activities.

    Morpholine-containing compounds: These compounds are known for their pharmacological properties and are used in various therapeutic applications.

Uniqueness

N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]pyrazolo[1,5-b]pyridazine-3-carboxamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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